Ethyl 7-cyclohexyl-4,7-dioxoheptanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-cyclohexyl-4,7-dioxoheptanoate typically involves the esterification of 7-cyclohexyl-4,7-dioxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyclohexyl-4,7-dioxoheptanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 7-cyclohexyl-4,7-dioxoheptanoic acid.
Reduction: Ethyl 7-cyclohexyl-4-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-cyclohexyl-4,7-dioxoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-cyclohexyl-4,7-dioxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on the exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-cyclohexyl-4,7-dioxoheptanoic acid
- Ethyl 7-cyclohexyl-4-hydroxyheptanoate
- Ethyl 7-cyclohexyl-4,7-dioxoheptanoate analogs with different substituents
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexyl group and dioxoheptanoate backbone make it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C15H24O4 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
ethyl 7-cyclohexyl-4,7-dioxoheptanoate |
InChI |
InChI=1S/C15H24O4/c1-2-19-15(18)11-9-13(16)8-10-14(17)12-6-4-3-5-7-12/h12H,2-11H2,1H3 |
InChI Key |
JYVYDASREGEPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC(=O)C1CCCCC1 |
Origin of Product |
United States |
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